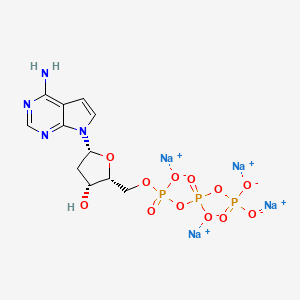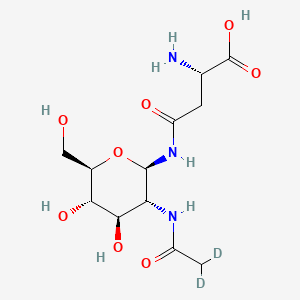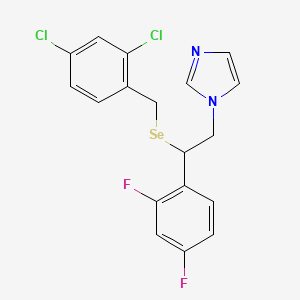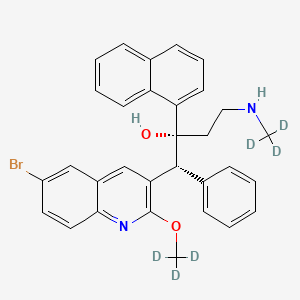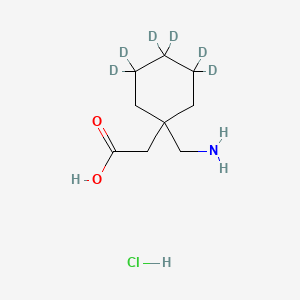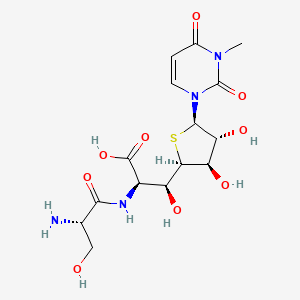
Aminoacyl tRNA synthetase-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoacyl tRNA synthetase-IN-2 is a compound that inhibits the activity of aminoacyl tRNA synthetases These enzymes play a crucial role in protein synthesis by catalyzing the attachment of amino acids to their corresponding transfer RNAs (tRNAs) This process is essential for translating genetic information into functional proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aminoacyl tRNA synthetase-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. The exact synthetic route can vary depending on the desired purity and yield. Common reaction conditions include the use of specific solvents, catalysts, and temperature controls to ensure optimal reaction efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining high purity and consistency. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Aminoacyl tRNA synthetase-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified versions of the compound with enhanced inhibitory activity or altered pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Aminoacyl tRNA synthetase-IN-2 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of aminoacyl tRNA synthetases and their role in protein synthesis.
Biology: The compound is employed in research to investigate the biological functions of aminoacyl tRNA synthetases and their involvement in various cellular processes.
Medicine: this compound has potential therapeutic applications, particularly in the development of novel antibiotics and anticancer agents. Its ability to inhibit protein synthesis makes it a promising candidate for targeting pathogenic bacteria and cancer cells.
Industry: The compound is used in the biotechnology industry for the production of recombinant proteins and the development of new biotechnological processes.
Mecanismo De Acción
Aminoacyl tRNA synthetase-IN-2 exerts its effects by binding to the active site of aminoacyl tRNA synthetases, thereby inhibiting their catalytic activity. This inhibition prevents the attachment of amino acids to their corresponding tRNAs, ultimately disrupting protein synthesis. The compound’s molecular targets include the catalytic domains of aminoacyl tRNA synthetases, and its mechanism of action involves competitive inhibition.
Comparación Con Compuestos Similares
Aminoacyl tRNA synthetase-IN-2 is unique compared to other similar compounds due to its specific inhibitory activity and selectivity for aminoacyl tRNA synthetases. Similar compounds include:
Aminoacyl tRNA synthetase-IN-1: Another inhibitor of aminoacyl tRNA synthetases, but with different structural features and potency.
Aminoacyl tRNA synthetase-IN-3: A compound with similar inhibitory activity but distinct pharmacokinetic properties.
Aminoacyl tRNA synthetase-IN-4: An inhibitor with a broader spectrum of activity against various aminoacyl tRNA synthetases.
Propiedades
Fórmula molecular |
C15H22N4O9S |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
(2R,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)thiolan-2-yl]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H22N4O9S/c1-18-6(21)2-3-19(15(18)28)13-10(24)9(23)11(29-13)8(22)7(14(26)27)17-12(25)5(16)4-20/h2-3,5,7-11,13,20,22-24H,4,16H2,1H3,(H,17,25)(H,26,27)/t5-,7+,8-,9+,10+,11+,13+/m0/s1 |
Clave InChI |
LJAYPBDBLXVYJQ-TYLISRTCSA-N |
SMILES isomérico |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@H]([C@H](S2)[C@H]([C@H](C(=O)O)NC(=O)[C@H](CO)N)O)O)O |
SMILES canónico |
CN1C(=O)C=CN(C1=O)C2C(C(C(S2)C(C(C(=O)O)NC(=O)C(CO)N)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


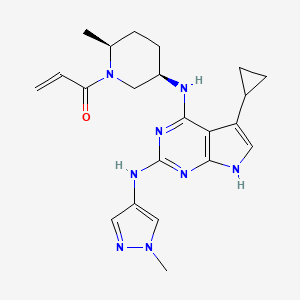
![(2R,3S,5R)-2-[2-amino-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12404330.png)
![7-[[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methoxy]-4-methylchromen-2-one](/img/structure/B12404332.png)
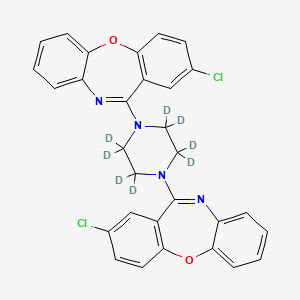
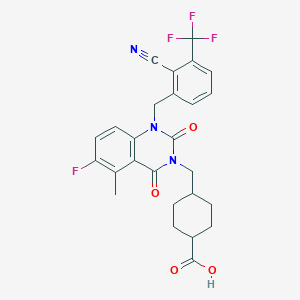
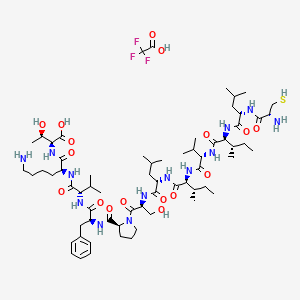
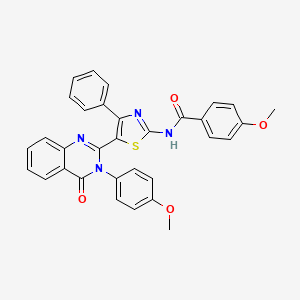
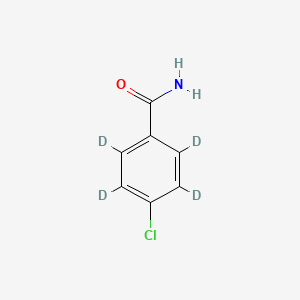
![N-[3-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxo-1,6-dihydropyrimidin-6-yl]benzamide](/img/structure/B12404376.png)
